Ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-4-carboxylate is a synthetic organic compound belonging to the piperidine class This compound is characterized by its piperidine ring structure, which is substituted with an ethoxy group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-4-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine or a 1,5-diketone.
Substitution with Ethoxy Group: The ethoxy group is introduced via an alkylation reaction. This can be achieved by reacting the piperidine ring with an ethyl halide in the presence of a base, such as sodium hydride or potassium carbonate.
Carboxylation: The carboxylate ester is formed by reacting the substituted piperidine with an appropriate esterifying agent, such as ethyl chloroformate, under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-4-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable building block for creating diverse chemical entities.
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may be investigated for its activity as a central nervous system agent or as a precursor for drug development.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique structure allows for the development of novel products with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-4-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
- Methyl 1-(3-ethoxy-3-oxopropyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate
Uniqueness
Ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-4-carboxylate is unique due to its specific substitution pattern on the piperidine ring. This unique structure imparts distinct chemical and physical properties, differentiating it from other piperidine derivatives. Its combination of an ethoxy group and a carboxylate ester makes it particularly versatile for various chemical transformations and applications.
Properties
IUPAC Name |
ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-3-17-12(15)7-10-14-8-5-11(6-9-14)13(16)18-4-2/h11H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESKWXROPNXQKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1CCC(CC1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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